3-Ethyl-2-methoxypentanoicacid
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Overview
Description
3-Ethyl-2-methoxypentanoic acid is an organic compound with the molecular formula C8H16O3 It is a branched-chain carboxylic acid with an ethyl group and a methoxy group attached to the pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methoxypentanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-ethyl-2-methoxypentanol followed by hydrolysis to yield the desired carboxylic acid. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl-2-methoxypentanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2-methoxypentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethyl-2-methoxypentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methylpentanoic acid
- 2-Methoxy-3-ethylpentanoic acid
- 3-Methoxy-2-ethylpentanoic acid
Comparison
Compared to similar compounds, 3-Ethyl-2-methoxypentanoic acid is unique due to the specific positioning of the ethyl and methoxy groups on the pentanoic acid backbone. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-ethyl-2-methoxypentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-6(5-2)7(11-3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
AFVQODCOYMZPKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(=O)O)OC |
Origin of Product |
United States |
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